molecular formula C20H19NO4 B2985318 2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one CAS No. 898411-59-1

2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one

Cat. No. B2985318
CAS RN: 898411-59-1
M. Wt: 337.375
InChI Key: QDECPQHZZCAUFK-UHFFFAOYSA-N
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Description

2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one, also known as EMIO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. EMIO is a derivative of isoquinoline, which is a heterocyclic compound that is widely used in the synthesis of various pharmaceuticals.

Scientific Research Applications

Cyclization Reactions and Structural Analysis

Isoquinoline derivatives have been explored for their unique structural properties through various cyclization reactions. For example, the base-catalyzed cyclization of certain cyanophenylpropionitriles in the presence of diethyl carbonate yields novel compounds with potential for further chemical transformations and applications in creating pigments or pharmaceuticals (K. Ando, Takashi Tokoro Yama, T. Kubota, 1974). These processes underscore the utility of isoquinoline derivatives in synthesizing complex molecules with unique chromatic properties. Similarly, isoquinoline reacts with activated acetylenes and ethyl bromopyruvate to produce compounds that are valuable intermediates in organic synthesis (I. Yavari, Zinatossadat Hossaini, M. Sabbaghan, 2006).

Antitumor Activity and Receptor Binding

The study of methoxy-indolo[2,1-a]isoquinolines and their derivatives has shown that these compounds possess cytostatic activity against various cancer cell lines, highlighting their potential as antitumor agents (R. Ambros, S. Angerer, W. Wiegrebe, 1988). This research indicates the potential application of isoquinoline derivatives in the development of new cancer therapies. Furthermore, certain isoquinoline derivatives have been evaluated for their binding affinity to dopamine receptors, suggesting their utility in studying neurotransmitter systems and potentially treating neurological disorders (F. Claudi, A. Di Stefano, et al., 2000).

Photocycloaddition and Novel Cyclic Systems

Isoquinoline derivatives have also been investigated for their ability to form novel cyclic systems through photocycloaddition reactions. Such studies provide insights into the photophysical properties of these compounds and offer new pathways for the synthesis of complex organic molecules (H. Sakuragi, T. Koyama, et al., 1994).

properties

IUPAC Name

2-ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-21-12-11-16-17(20(21)23)5-4-6-19(16)25-13-18(22)14-7-9-15(24-2)10-8-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDECPQHZZCAUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one

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